AL-438

Glucocorticoid Receptor Receptor Binding Nuclear Receptor Selectivity

Differentiate your preclinical research with AL-438, a non-steroidal selective glucocorticoid receptor (GR) modulator. It is the essential tool for scientists seeking to dissociate anti-inflammatory transrepression from adverse metabolic and osseous transactivation. Unlike conventional steroids like dexamethasone or prednisolone, AL-438 minimizes hyperglycemia, bone loss, and growth retardation artifacts in models of juvenile inflammation, diabetes, and osteoporosis. With nanomolar GR affinity (Ki=2.5 nM) and high selectivity (>400-fold) over other steroid receptors, it enables precise GR-pathway investigation without off-target confounding. Designed for researchers who require cleaner, more interpretable data.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
CAS No. 239066-73-0
Cat. No. B1666759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-438
CAS239066-73-0
Synonyms10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-MPTBPQ
AL-438
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C
InChIInChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3
InChIKeyCZSDJYXNNJQXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AL-438 (CAS 239066-73-0): Technical Baseline for a Non-Steroidal Glucocorticoid Receptor Modulator Procurement


AL-438 (CAS 239066-73-0) is a synthetic, non-steroidal selective glucocorticoid receptor (GR) modulator that belongs to the class of dissociated glucocorticoid receptor agonists . The compound exhibits potent GR binding with a Ki of 2.5 nM and demonstrates high selectivity against other steroid hormone receptors, including the progesterone receptor (Ki = 1786 nM), mineralocorticoid receptor (Ki = 53 nM), androgen receptor (Ki = 1440 nM), and estrogen receptor (Ki > 1000 nM) . AL-438 represents a prototype compound designed to dissociate the anti-inflammatory efficacy of conventional glucocorticoids from their metabolic and bone-related adverse effects [1].

AL-438 Procurement Rationale: Why Alternative GR Ligands Cannot Be Simply Substituted


Conventional glucocorticoids such as prednisolone and dexamethasone exhibit potent anti-inflammatory activity but are invariably associated with dose-limiting adverse effects including hyperglycemia, bone loss, and growth retardation in pediatric populations [1]. AL-438 is a dissociated GR ligand that displays an altered gene regulation profile: it retains transrepression-mediated anti-inflammatory efficacy comparable to dexamethasone while exhibiting substantially reduced transactivation-driven metabolic and osseous side effects [2]. This mechanistic dissociation—mediated by differential cofactor recruitment wherein AL-438 reduces GR interaction with PPARγ coactivator-1 (PGC-1) while maintaining normal GRIP-1 interactions—cannot be achieved with standard steroidal GR agonists [2]. Consequently, substituting AL-438 with prednisolone or dexamethasone in research models that require anti-inflammatory efficacy with minimal confounding metabolic perturbations will fundamentally alter experimental outcomes and compromise data interpretability [1][2].

AL-438 Quantitative Differentiation Evidence: Receptor Selectivity, Cofactor Recruitment, and Tissue-Sparing Pharmacology


Receptor Binding Selectivity: AL-438 Versus Steroid Hormone Receptor Panel

AL-438 demonstrates potent glucocorticoid receptor (GR) binding with a Ki of 2.5 nM, while exhibiting substantially weaker binding to other steroid hormone receptors. The selectivity ratios are 714-fold over progesterone receptor (PR; Ki = 1786 nM), 21-fold over mineralocorticoid receptor (MR; Ki = 53 nM), 576-fold over androgen receptor (AR; Ki = 1440 nM), and >400-fold over estrogen receptor (ER; Ki > 1000 nM) . This selectivity profile is critical for minimizing off-target endocrine effects that are commonly observed with non-selective steroidal glucocorticoids .

Glucocorticoid Receptor Receptor Binding Nuclear Receptor Selectivity

In Vivo Glucose Homeostasis: AL-438 Demonstrates Absence of Hyperglycemia Versus Prednisolone

In fasted overnight rats, prednisolone administration produced significant hyperglycemia, whereas AL-438 treatment at comparable anti-inflammatory doses did not elevate blood glucose levels [1]. This differential metabolic outcome is mechanistically linked to AL-438's reduced interaction between GR and peroxisomal proliferator-activated receptor γ coactivator-1 (PGC-1), a cofactor essential for steroid-mediated hepatic gluconeogenic gene up-regulation [2].

Metabolic Side Effects Glucose Homeostasis In Vivo Pharmacology

Bone Metabolism Preservation: AL-438 Spares Bone Formation Versus Prednisolone

In rat models, prednisolone significantly inhibited bone formation as assessed by histomorphometric parameters, whereas AL-438 treatment at equivalently anti-inflammatory doses did not suppress bone formation [1]. This bone-sparing property was further substantiated in osteoblast studies demonstrating that AL-438 exerts reduced negative effects on osteoblasts compared to both prednisolone and dexamethasone [2].

Bone Metabolism Osteoblast Function Side Effect Profile

Chondrocyte Proliferation and Growth Plate Integrity: AL-438 Shows No Suppression Versus Dexamethasone and Prednisolone

In murine chondrogenic ATDC5 cells, dexamethasone and prednisolone significantly reduced both cell proliferation and proteoglycan synthesis, whereas exposure to AL-438 had no effect on these parameters [1]. Furthermore, in fetal mouse metatarsal organ cultures, dexamethasone-treated bones were shorter than vehicle controls, while AL-438-treated metatarsals paralleled control bone growth trajectories [1]. Critically, AL-438 maintained anti-inflammatory efficacy comparable to dexamethasone, as demonstrated by equivalent reduction of LPS-induced IL-6 production in ATDC5 cells [1].

Chondrocyte Biology Growth Plate Pediatric Pharmacology

Cofactor Recruitment Mechanism: AL-438 Selectively Reduces GR-PGC-1 Interaction While Maintaining GRIP-1 Interaction

AL-438 selectively reduces the interaction between the glucocorticoid receptor (GR) and peroxisomal proliferator-activated receptor γ coactivator-1 (PGC-1), a cofactor essential for steroid-mediated hepatic glucose up-regulation, while maintaining normal interactions with GR-interacting protein 1 (GRIP-1) [1]. This differential cofactor recruitment profile distinguishes AL-438 from conventional glucocorticoids, which robustly recruit both PGC-1 and GRIP-1, thereby driving both therapeutic (anti-inflammatory) and adverse (metabolic) transcriptional programs [1].

Transcriptional Regulation Cofactor Recruitment Molecular Pharmacology

In Vivo Anti-Inflammatory Efficacy: AL-438 Retains Full Potency Comparable to Steroidal Glucocorticoids

When tested in vivo in rat models of acute and chronic inflammation, AL-438 retained full anti-inflammatory efficacy and potency comparable to conventional steroidal glucocorticoids, while its negative effects on bone metabolism and glucose control were reduced at equivalently anti-inflammatory doses [1]. A separate evaluation confirmed that AL-438 was effective in both acute and chronic inflammation models, though noted to be less potent than prednisolone in terms of absolute dose required [2].

Anti-Inflammatory In Vivo Efficacy Therapeutic Index

AL-438 High-Value Application Scenarios for Research and Preclinical Procurement


Pediatric Inflammatory Disease Modeling Without Growth Confounding

In preclinical studies modeling juvenile inflammatory conditions (e.g., juvenile idiopathic arthritis, asthma in young animals), conventional glucocorticoids introduce growth retardation artifacts via chondrocyte suppression and growth plate inhibition [1]. AL-438 enables GR-mediated anti-inflammatory pathway investigation without confounding effects on chondrocyte proliferation, proteoglycan synthesis, or longitudinal bone growth, as demonstrated by the preservation of metatarsal elongation and ATDC5 cell function compared to dexamethasone-treated controls [1].

Metabolic Disease Research Requiring Clean GR Modulation

In diabetes, obesity, or metabolic syndrome models, prednisolone and dexamethasone induce hyperglycemia and hepatic gluconeogenic gene activation that confound interpretation of metabolic phenotypes [2][3]. AL-438, which lacks hyperglycemic effects in fasted rat models due to reduced GR-PGC-1 cofactor recruitment [3], provides a cleaner pharmacological tool for studying GR-mediated inflammatory components of metabolic disease without introducing confounding glucose dysregulation artifacts.

Osteoporosis and Bone Biology Studies

Standard glucocorticoids suppress osteoblast function and inhibit bone formation, which complicates studies of inflammation-bone crosstalk or glucocorticoid-induced osteoporosis mechanisms [2]. AL-438, which does not inhibit bone formation in rat models at anti-inflammatory doses [2] and exerts reduced negative effects on osteoblasts compared to prednisolone and dexamethasone [1], enables researchers to interrogate inflammatory signaling in bone without the confounding osseous suppression inherent to steroidal GR agonists.

Nuclear Receptor Selectivity Screening and GR Signaling Bifurcation Research

For studies examining GR-specific transcriptional programs or high-throughput screening campaigns requiring minimal off-target nuclear receptor activation, AL-438's selectivity profile (714-fold over PR, 576-fold over AR, >400-fold over ER, 21-fold over MR) provides a defined pharmacological tool. Its differential cofactor recruitment profile—reducing GR-PGC-1 while maintaining GR-GRIP-1 interactions [3]—makes AL-438 particularly valuable for dissecting the molecular determinants of GR transrepression versus transactivation and for identifying novel GR cofactor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AL-438

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.